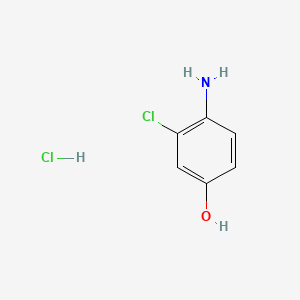

4-Amino-3-chlorophenol hydrochloride

描述

Significance and Research Utility of 4-Amino-3-chlorophenol (B108459) Hydrochloride

Applications as a Pharmaceutical Intermediate in Drug Discovery and Development

4-Amino-3-chlorophenol hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceutical agents. sfdchem.comchemicalbook.com Its structural features allow it to be a key component in the creation of complex molecules with therapeutic potential.

One of the notable applications of this compound is in the synthesis of targeted cancer therapies. For instance, it is a key intermediate in the preparation of the tyrosine kinase inhibitor Tivozanib (B1683842) and the advanced liver cancer drug Lenvatinib. chemicalbook.compatsnap.com Furthermore, this chemical intermediate is widely applied in the design and synthesis of medications for cardiovascular and neurological diseases. chemicalbook.compatsnap.com

The compound also plays a role in the development of treatments for neurodegenerative diseases. It is used as a synthetic reagent in the preparation of Benzothiazole-based ureas, which are being investigated as potential modulators for Alzheimer's disease treatment. chemicalbook.com

While not a direct precursor, the broader class of aminophenols and their derivatives are fundamental in constructing complex scaffolds for various therapeutic agents. The synthesis of Alectinib, a potent anaplastic lymphoma kinase (ALK) inhibitor, involves intricate multi-step processes where related intermediates are employed to build its distinctive tetracyclic scaffold. oup.com The development of efficient synthesis methods for such drugs is a continuous area of research, aiming to reduce environmental impact and production costs. oup.comnus.edu.sg

Table 1: Selected Pharmaceutical Agents Associated with 4-Amino-3-chlorophenol and Related Intermediates

| Drug | Therapeutic Area | Role of Intermediate |

|---|---|---|

| Tivozanib | Oncology | Key intermediate in synthesis chemicalbook.compatsnap.com |

| Lenvatinib | Oncology | Key intermediate in synthesis chemicalbook.compatsnap.com |

| Alectinib | Oncology | Synthesis involves related complex intermediates oup.com |

| Benzothiazole-based ureas | Neurology | Synthetic reagent for potential Alzheimer's treatment chemicalbook.com |

Biochemical Reagent in Assays and Biological Studies

In the context of biochemical research, 4-Amino-3-chlorophenol and its derivatives can be utilized in various studies, although specific applications as a direct biochemical reagent in standard assays are not extensively documented in readily available literature. However, its structural similarity to other aminophenols suggests potential utility in studies involving enzymatic reactions, such as those catalyzed by peroxidases, where phenolic compounds can act as electron-donating substrates.

Compounds with similar structures, like 4-aminophenol (B1666318), have been studied for their biological effects, including toxicity mechanisms in renal cells. Such studies help in understanding the structure-activity relationships of substituted phenols. chemchart.com Research into the in vitro toxicity of chloroanilines and aminophenols, including 4-amino-3-chlorophenol, contributes to the broader understanding of how these compounds interact with biological systems at a cellular level. chemchart.com These fundamental toxicological studies are essential for assessing the safety of new compounds developed from these intermediates.

Precursor in Drug Synthesis Investigations

The role of this compound as a precursor in drug synthesis is a primary focus of its application in academic and industrial research. sfdchem.comchemicalbook.com Its chemical structure provides a versatile platform for medicinal chemists to build upon, allowing for the introduction of various functional groups and the construction of complex molecular architectures.

The synthesis of this compound itself is an area of investigation, with methods being developed to improve yield, purity, and sustainability. patsnap.comchemicalbook.com For example, synthesis routes starting from materials like o-chloronitrobenzene or m-chlorophenol have been explored. chemicalbook.comchemicalbook.com Another approach involves a multi-step process starting from sulfanilic acid, utilizing a microchannel reactor to enhance reaction control and safety. patsnap.com

In drug discovery, this compound is often used in the initial stages of developing new chemical entities. Its reactive amino and hydroxyl groups allow for a variety of chemical transformations, making it a valuable starting material for creating libraries of novel compounds that can be screened for biological activity against various therapeutic targets.

Industrial Chemical Applications (e.g., Dyes, Pigments)

Beyond its pharmaceutical applications, 4-Amino-3-chlorophenol and its derivatives have a history of use in the dye and pigment industry. ontosight.ai Substituted aminophenols are a known class of compounds used in the formulation of hair dyes. ontosight.airesearchgate.net These compounds can function as dye precursors, which, upon oxidation, react with other components to form larger, colored molecules that impart color to hair fibers. googleapis.com

Specifically, aminophenols can be used as couplers in oxidative hair dye formulations. googleapis.com While the direct use of this compound in widely marketed consumer hair dyes is not extensively detailed, the broader class of aminophenols and their chlorinated analogues are integral to achieving a range of hair colors. googleapis.comcir-safety.org Research in this area focuses on developing stable and long-lasting hair colorants with favorable safety profiles. googleapis.commdpi.com

Established Synthetic Routes for this compound

Several well-documented methods exist for the laboratory and industrial-scale synthesis of this compound, starting from different precursors.

Synthesis from 3-chloro-4-nitrophenol (B188101)

A widely employed and high-yielding method for synthesizing 4-Amino-3-chlorophenol is the reduction of 3-chloro-4-nitrophenol. nih.govresearchgate.net This process typically involves the use of a metal catalyst in an acidic medium to convert the nitro group (-NO₂) into an amino group (-NH₂).

A common procedure involves dissolving 3-chloro-4-nitrophenol in ethanol, followed by the addition of iron powder and acetic acid. nih.gov The reaction mixture is heated for several hours to facilitate the reduction. After the reaction is complete, the product is isolated and purified. This method is noted for its cost-effective reagents and high efficiency. researchgate.net The final step involves treating the resulting 4-amino-3-chlorophenol base with hydrochloric acid to form the hydrochloride salt. researchgate.net

| Starting Material | Reagents | Reaction Conditions | Yield |

| 3-chloro-4-nitrophenol | Iron powder, Acetic acid, Ethanol | Stirred at 80°C for 16 hours | 88% nih.gov |

Synthesis from p-aminophenol via Acetylation and Chlorination

This synthetic route begins with the protection of the amino group of p-aminophenol through acetylation, followed by chlorination of the aromatic ring and subsequent deprotection.

First, p-aminophenol is acetylated using acetic anhydride (B1165640) to form N-(4-hydroxyphenyl)acetamide (paracetamol). This step protects the reactive amino group from oxidation during the subsequent chlorination step. The resulting N-(4-hydroxyphenyl)acetamide is then subjected to chlorination. The reaction with hypochlorous acid or hypochlorite (B82951) under mildly oxidative conditions introduces a chlorine atom onto the benzene (B151609) ring, predominantly at the position ortho to the hydroxyl group, yielding N-(3-chloro-4-hydroxyphenyl)acetamide. iucr.org In the final step, the acetyl group is removed through hydrolysis, typically under acidic or basic conditions, to yield 4-amino-3-chlorophenol. This free base is then converted to its hydrochloride salt.

Synthesis from m-chlorophenol through Diazotization and Coupling

An alternative pathway utilizes m-chlorophenol as a key building block in a multi-step process that involves the formation and subsequent reduction of an azo compound. nih.govresearchgate.net This method often starts with sulfanilic acid (p-aminobenzenesulfonic acid). google.com

The synthesis begins with the diazotization of sulfanilic acid using sodium nitrite (B80452) and hydrochloric acid to form a diazonium salt. researchgate.netgoogle.com This unstable intermediate is then immediately reacted with m-chlorophenol in a coupling reaction to form an azo compound. researchgate.netgoogle.com The final step is the reductive cleavage of the azo linkage (-N=N-). This reduction breaks the molecule to yield the desired 4-amino-3-chlorophenol along with other byproducts. This route is particularly adaptable for larger-scale industrial production. researchgate.net

Advanced Synthetic Approaches and Process Optimization

To overcome the limitations of traditional batch syntheses, such as handling unstable intermediates and ensuring consistent product quality, advanced methodologies like continuous flow synthesis have been developed.

Multi-Temperature-Zone Continuous Flow Microchannel Reactor Synthesis

A significant advancement in the synthesis of 4-amino-3-chlorophenol is the use of a multi-temperature-zone continuous flow microchannel reactor. researchgate.netgoogle.com This approach is an optimization of the diazotization and coupling route starting from sulfanilic acid and involving m-chlorophenol. researchgate.netgoogle.com

The process involves three main steps carried out continuously within the microreactor:

Diazotization : Sulfanilic acid is reacted with sodium nitrite and hydrochloric acid at a controlled low temperature (e.g., 0–10°C) for a short residence time (e.g., 30–60 seconds) to safely generate the unstable diazonium salt. researchgate.netgoogle.com

Coupling : The diazonium salt solution is then continuously mixed with a solution of m-chlorophenol to form the azo compound. researchgate.netgoogle.com

Reduction : The resulting azo compound is then reduced to yield 4-amino-3-chlorophenol. google.com

The use of a microchannel reactor offers superior mass and heat transfer, allowing for precise temperature control in different zones. researchgate.net This addresses the decomposition issues associated with the unstable diazonium salt intermediate, a major challenge in traditional batch processing. patsnap.com This method is well-suited for safe, efficient, and scalable large-scale production of 4-amino-3-chlorophenol. google.com

| Step | Reactants | Temperature | Residence Time |

| Diazotization | Sulfanilic acid, Sodium nitrite, HCl | -5°C to 20°C | 30s to 60s google.com |

| Coupling | Diazonium salt, m-chlorophenol | 0°C to 30°C | 20s to 45s google.com |

Catalytic Reactions in 4-Amino-3-chlorophenol Synthesis

Catalysts play a significant role in several synthetic routes for 4-Amino-3-chlorophenol. As mentioned, early methods employed expensive noble metal catalysts, such as platinum, for the Bamberger rearrangement. patsnap.com In the synthesis starting from o-chloronitrobenzene, molybdenum salts are used to catalyze the introduction of the hydroxyl group. patsnap.comchemicalbook.com A more common and cost-effective catalytic step involves the reduction of a nitro group precursor, such as 3-chloro-4-nitrophenol. This reduction is frequently accomplished using iron powder in the presence of an acid like acetic acid. chemicalbook.com

Table 1: Catalysts in 4-Amino-3-chlorophenol Synthesis This table is interactive. Click on the headers to sort.

| Synthetic Route Precursor | Catalyst | Purpose of Catalyst | Reference |

|---|---|---|---|

| N-(2-chlorophenyl)hydroxylamine | Platinum (Pt) | Bamberger Rearrangement | patsnap.com |

| o-Chloronitrobenzene | Molybdenum Salts | Hydroxylation | patsnap.comchemicalbook.com |

| 3-chloro-4-nitrophenol | Iron (Fe) Powder | Nitro Group Reduction | chemicalbook.com |

Yield and Purity Enhancement Strategies

Improving reaction yield and product purity is a primary focus of process optimization. One effective strategy is the reduction of 3-chloro-4-nitrophenol using iron powder and acetic acid in ethanol. This method has been reported to produce 4-Amino-3-chlorophenol with a high yield of 88% after purification by column chromatography. chemicalbook.com

The implementation of continuous flow microchannel reactors represents a significant advancement in enhancing both yield and purity. patsnap.com By providing superior control over reaction parameters and minimizing the decomposition of unstable intermediates, this technology helps to reduce the formation of by-products. The synthesis starting from sulfanilic acid in a microreactor system is specifically designed to solve the problems of low yield and purity found in older methods. patsnap.com

Chemical Reactivity and Derivatization

The chemical structure of 4-Amino-3-chlorophenol contains two primary functional groups attached to the benzene ring: an amino group (-NH₂) and a hydroxyl group (-OH). ontosight.ai The reactivity of these groups dictates how the molecule can be modified to synthesize more complex structures, such as pharmaceutical agents. chemicalbook.com The relative reactivity of the amino and hydroxyl groups is highly dependent on the reaction conditions, particularly the pH. researchgate.net

Reactions of the Amino Group

Under neutral or acidic conditions, the amino group is generally the more reactive nucleophile compared to the hydroxyl group. researchgate.net It can undergo several characteristic reactions:

Diazotization: In the presence of a cold, acidic solution of nitrous acid (often generated in situ from sodium nitrite and hydrochloric acid), the primary aromatic amino group is converted into a diazonium salt. This diazonium group (-N⁺≡N) is an excellent leaving group and serves as a versatile intermediate that can be replaced by a wide variety of substituents through nucleophilic substitution reactions. researchgate.net

Schiff Base Formation: The amino group can react with aldehydes or ketones in a condensation reaction to form imines, also known as Schiff bases. mdpi.com This reaction is fundamental in the synthesis of various biologically active compounds. mdpi.com

Reactions of the Hydroxyl Group

The reactivity of the phenolic hydroxyl group can be significantly enhanced under basic conditions. researchgate.net While it is less nucleophilic than the amino group in a neutral environment, its reactivity can be selectively promoted.

Phenoxide Formation: In the presence of a strong base, such as sodium hydride (NaH), the hydroxyl group is deprotonated to form a phenoxide ion (-O⁻). researchgate.net This phenoxide is a much stronger nucleophile than the neutral hydroxyl group. This chemoselectivity allows the hydroxyl group to participate in nucleophilic substitution reactions, such as ether synthesis (Williamson ether synthesis), while the amino group remains unreacted. researchgate.net This strategy is crucial for selectively modifying the hydroxyl position without the need for protecting the amino group. researchgate.net

Table 2: Reactivity of Functional Groups in 4-Amino-3-chlorophenol This table is interactive. Click on the headers to sort.

| Functional Group | Condition for Enhanced Reactivity | Common Reactions | Resulting Intermediate/Product | Reference |

|---|---|---|---|---|

| Amino (-NH₂) | Neutral / Acidic | Diazotization with HNO₂ | Diazonium Salt | researchgate.net |

| Amino (-NH₂) | Neutral | Condensation with Aldehyde/Ketone | Schiff Base (Imine) | mdpi.com |

| Hydroxyl (-OH) | Basic (e.g., NaH) | Deprotonation | Phenoxide Ion | researchgate.net |

Structure

2D Structure

属性

IUPAC Name |

4-amino-3-chlorophenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO.ClH/c7-5-3-4(9)1-2-6(5)8;/h1-3,9H,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFJVQGMBFQGZPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80503908 | |

| Record name | 4-Amino-3-chlorophenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80503908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52671-64-4 | |

| Record name | 4-Amino-3-chlorophenol hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52671-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-3-chlorophenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80503908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenol, 4-amino-3-chloro-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.750 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Reactions Involving Substituents

The chlorine atom of 4-Amino-3-chlorophenol (B108459) hydrochloride, being attached to an aromatic ring, exhibits reactivity characteristic of an aryl halide. While the presence of the electron-donating amino (-NH₂) and hydroxyl (-OH) groups tends to deactivate the ring towards typical nucleophilic aromatic substitution (SNAr), the chlorine substituent can participate in a variety of powerful transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

The primary challenge in reacting 4-Amino-3-chlorophenol hydrochloride at its chlorine position is the potential for the amino and hydroxyl groups to compete as nucleophiles or to interfere with the catalyst. Often, protection of these functional groups is a prerequisite for achieving selective substitution of the chloride. For instance, the amino group can be protected with a tert-butyloxycarbonyl (Boc) group, which can be removed after the desired reaction at the chlorine center has been accomplished.

Below are detailed discussions of the principal palladium-catalyzed cross-coupling reactions theoretically applicable to the chlorine substituent of 4-Amino-3-chlorophenol or its protected derivatives.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or boronic ester. This reaction is catalyzed by a palladium(0) complex and requires a base to facilitate the transmetalation step. For an aryl chloride like 4-Amino-3-chlorophenol, more electron-rich and sterically hindered phosphine (B1218219) ligands are generally required to achieve efficient catalytic turnover compared to more reactive aryl bromides or iodides.

The general transformation is as follows:

Ar-Cl + R-B(OH)₂ → Ar-R

While specific examples utilizing 4-Amino-3-chlorophenol as the aryl chloride are not extensively documented in readily available literature, the table below illustrates typical conditions for the Suzuki-Miyaura coupling of related, challenging aryl chlorides.

| Aryl Chloride | Boronic Acid | Catalyst/Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| Chlorobenzene | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 98 |

| 4-Chloroanisole | Phenylboronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | t-Amyl alcohol | 95 |

| 2-Chloropyridine | 4-Methylphenylboronic acid | Pd₂(dba)₃ / RuPhos | K₂CO₃ | Dioxane/H₂O | 92 |

B. Sonogashira Coupling

The Sonogashira coupling reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne. The reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst (e.g., CuI) and a mild amine base, which also often serves as the solvent. This method is highly effective for synthesizing arylalkynes. As with other cross-couplings of aryl chlorides, forcing conditions or specialized, highly active catalyst systems may be necessary to achieve good yields.

The general transformation is as follows:

Ar-Cl + H−C≡C−R → Ar−C≡C−R

The following table provides representative conditions for Sonogashira couplings involving aryl chlorides.

| Aryl Chloride | Alkyne | Catalyst System | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 4-Chlorotoluene | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | DMF | 85 |

| 1-Chloro-4-nitrobenzene | 1-Heptyne | Pd(OAc)₂ / SPhos / CuI | DBU | Toluene | 91 |

| 2-Chloronaphthalene | Trimethylsilylacetylene | Pd₂(dba)₃ / XPhos / CuI | Cs₂CO₃ | Dioxane | 88 |

C. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds by reacting an aryl halide with a primary or secondary amine in the presence of a strong base. This reaction has become a cornerstone of medicinal chemistry for the synthesis of arylamines. The choice of ligand is critical, particularly for less reactive aryl chlorides, with bulky, electron-rich biaryl phosphine ligands being the most effective.

The general transformation is as follows:

Ar-Cl + R¹R²NH → Ar-NR¹R²

Illustrative conditions for the Buchwald-Hartwig amination of various aryl chlorides are presented below.

| Aryl Chloride | Amine | Catalyst/Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 4-Chlorotoluene | Morpholine | Pd₂(dba)₃ / BrettPhos | NaOt-Bu | Toluene | 99 |

| Chlorobenzene | Aniline | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 87 |

| 1-Chloro-3,5-dimethylbenzene | n-Butylamine | Pd-G3-XPhos | LHMDS | THF | 96 |

D. Heck Reaction

The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene, creating a new carbon-carbon bond. The reaction typically requires a palladium catalyst, a phosphine ligand, and a base. A key feature of the Heck reaction is its tolerance for a wide variety of functional groups. The reaction with aryl chlorides generally requires higher temperatures and more robust catalyst systems than with aryl bromides or iodides.

The general transformation is as follows:

Ar-Cl + H₂C=CHR → Ar-CH=CHR

Typical conditions for the Heck reaction with aryl chlorides are shown in the table below.

| Aryl Chloride | Alkene | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 4-Chloroacetophenone | Styrene | Pd(OAc)₂ / P(o-tol)₃ | NaOAc | DMF | 80 |

| Chlorobenzene | n-Butyl acrylate | PdCl₂(PCy₃)₂ | K₂CO₃ | DMA | 93 |

| 1-Chloro-4-(trifluoromethyl)benzene | Methyl acrylate | Herrmann's catalyst | Triethylamine | NMP | 95 |

Biological Activity and Molecular Mechanisms

Mechanisms of Action of 4-Amino-3-chlorophenol (B108459) Hydrochloride at the Molecular Level

The molecular mechanism of 4-Amino-3-chlorophenol is linked to its biotransformation, a process that can lead to cellular toxicity. This activation is influenced by the specific arrangement of the amino, hydroxyl, and chloro groups on the benzene (B151609) ring.

Interaction with Specific Molecular Targets and Pathways

The primary biological effect documented for aminophenol derivatives, including 4-Amino-3-chlorophenol, is nephrotoxicity, or damage to kidney cells. nih.govnih.gov The molecular pathway leading to this toxicity involves metabolic bioactivation. While the parent compound may be relatively stable, enzymatic processes within the body, particularly in the kidney, can convert it into chemically reactive species. nih.gov These reactive metabolites are capable of forming covalent bonds with cellular macromolecules, such as proteins and nucleic acids, disrupting their function and leading to cell death. nih.gov

Studies on related compounds suggest that the formation of reactive quinone imine intermediates is a key step in this toxic pathway. These electrophilic species can deplete cellular stores of protective antioxidants, such as glutathione, and induce oxidative stress, further contributing to cellular injury. nih.gov The specific intracellular targets are often mitochondrial proteins, leading to impaired cellular respiration and energy production, which culminates in necrotic cell death in renal tubules. mdpi.com

Enzyme Inhibition or Activation Modalities

The bioactivation of aminophenols is mediated by several enzyme systems. While specific studies on 4-Amino-3-chlorophenol hydrochloride are limited, research on its structural isomers provides significant insights. The bioactivation of the more toxic analogue, 4-amino-2-chlorophenol, has been shown to be mediated by peroxidases and cyclooxygenase, enzymes prevalent in the renal medulla. nih.govnih.gov These enzymes catalyze the oxidation of the aminophenol to reactive intermediates.

Conversely, the involvement of cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) systems in the bioactivation of some aminochlorophenols appears to be minimal. nih.gov However, other studies on a wider range of chlorophenols have demonstrated that increasing chlorination can lead to the inhibition of specific CYP isoforms, such as CYP2C8 and CYP2C9. nih.gov This suggests that 4-Amino-3-chlorophenol could potentially interact with these drug-metabolizing enzymes, although its specific inhibitory or activating profile is not well-defined.

Hydrogen Bonding and Active Site Interactions

Detailed molecular docking and crystallographic studies specifically characterizing the hydrogen bonding and active site interactions of this compound with specific protein targets are not extensively available in the scientific literature. However, based on its structure, the molecule possesses key functional groups capable of forming significant intermolecular interactions. The hydroxyl (-OH) and amino (-NH2) groups are potent hydrogen bond donors and acceptors, while the chlorine atom can participate in halogen bonding.

In a hypothetical enzyme active site, the phenolic hydroxyl group could form hydrogen bonds with acidic or basic amino acid residues (e.g., Aspartate, Glutamate, Histidine), while the amino group could interact with carbonyl groups from the peptide backbone or acidic side chains. These interactions are critical for the orientation of the molecule within the active site of metabolizing enzymes, such as peroxidases, facilitating the oxidative reactions that lead to its bioactivation.

Comparative Analysis of Biological Activity with Structural Analogues

The biological activity of this compound is highly dependent on its chemical structure. Comparing it with its analogues reveals clear structure-activity relationships, particularly concerning the position of the halogen atom and the presence of the hydroxyl and amino groups.

Impact of Halogenation Position on Biological Effects

The position of the chlorine atom on the aminophenol ring has a profound impact on the compound's biological activity, specifically its cytotoxicity. A comparative in vitro study using isolated renal cortical cells from rats demonstrated a clear trend in the nephrotoxic potential of different chlorinated 4-aminophenol (B1666318) analogues. nih.govnih.gov

The study found that 4-Amino-3-chlorophenol (4-A3CP), where the chlorine atom is adjacent to the amino group, was the least cytotoxic compound tested, showing even lower toxicity than the parent, non-halogenated 4-aminophenol (4-AP). In contrast, placing a chlorine atom adjacent to the phenolic hydroxyl group (at the 2-position, as in 4-A2CP) or at both positions flanking the hydroxyl group (2,6-positions, as in 4-A2,6DCP) dramatically increased cytotoxicity. nih.gov

This suggests that the chlorine atom at the 3-position may sterically or electronically hinder the metabolic activation of the nearby amino group, reducing the formation of toxic metabolites and thereby lowering its nephrotoxic potential. nih.gov

| Compound | Position of Chlorine Atom(s) | Relative Nephrotoxic Potential |

|---|---|---|

| 4-Amino-2,6-dichlorophenol (4-A2,6DCP) | 2 and 6 (flanking -OH) | Highest |

| 4-Amino-2-chlorophenol (4-A2CP) | 2 (adjacent to -OH) | High |

| 4-Aminophenol (4-AP) | None | Moderate |

| 4-Amino-3-chlorophenol (4-A3CP) | 3 (adjacent to -NH2) | Lowest |

Influence of Hydroxylation versus Amination on Biological Pathways

The presence and interplay of both the hydroxyl and amino groups are fundamental to the biological activity of 4-Amino-3-chlorophenol. Each group provides a site for metabolic reactions that can lead to either detoxification or bioactivation.

Hydroxylation (-OH group): The phenolic hydroxyl group is a primary site for Phase II conjugation reactions, such as glucuronidation and sulfation. These pathways typically result in the formation of water-soluble, inactive metabolites that are readily excreted, representing a major detoxification route. However, the hydroxyl group is also a target for oxidation, which can initiate the formation of reactive quinone-type species, a key bioactivation pathway.

Amination (-NH2 group): The aromatic amino group is also susceptible to oxidation by enzymes like peroxidases, leading to the formation of reactive nitrogen-centered radicals and, ultimately, quinone imines. nih.gov This bioactivation pathway is central to the toxicity of many aminophenols. Like the hydroxyl group, the amino group can also undergo conjugation reactions, though this is generally a less dominant pathway for this class of compounds.

A direct comparison with analogues lacking one of these groups illustrates their importance. For instance, 3-chlorophenol (B135607) lacks the amino group and its toxicity profile is different, primarily driven by the chemistry of the phenolic group. Similarly, 3-chloroaniline (B41212) lacks the hydroxyl group, and its metabolism and toxicity are dictated by the reactions of the aromatic amine. The presence of both groups in 4-Amino-3-chlorophenol creates a complex metabolic profile where the balance between competing detoxification and bioactivation pathways at two different sites determines the ultimate biological effect.

Structure-Activity Relationship Studies of Substituted Aminophenols

The biological activity of aminophenol derivatives is significantly influenced by the nature, position, and number of substituents on the aromatic ring. Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for the rational design of new therapeutic agents with enhanced potency and reduced toxicity. These studies on substituted aminophenols have revealed key structural features that govern their biological effects, including antimicrobial, antioxidant, and cytotoxic activities.

Research into various aminophenol derivatives has demonstrated that modifications to the basic aminophenol scaffold can lead to substantial changes in their biological profiles. For instance, the introduction of halogen atoms, alkyl groups, or other functional moieties can alter the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets.

One area of significant interest has been the investigation of halogen-substituted aminophenols. The position of a halogen, such as chlorine, on the 4-aminophenol structure has been shown to have a profound effect on the compound's biological activity. For example, a comparative in vitro study on the nephrotoxicity of different aminochlorophenols revealed that the placement of a chloro group relative to the amino and hydroxyl groups is a critical determinant of cytotoxicity. nih.gov Specifically, the addition of a chloro group at the 2-position of 4-aminophenol (4-amino-2-chlorophenol) resulted in a compound with enhanced nephrotoxic potential compared to the parent 4-aminophenol. nih.gov Conversely, placing the chloro group adjacent to the amino group, as in 4-amino-3-chlorophenol, led to a reduction in cytotoxicity relative to 4-aminophenol. nih.gov This highlights the intricate relationship between the substitution pattern and the biological outcome.

Further studies on halophenols as potential protein tyrosine kinase (PTK) inhibitors have also underscored the importance of the chloro substituent. nih.gov In a series of benzophenone (B1666685) and diphenylmethane (B89790) halophenol derivatives, chlorophenols consistently exhibited strong inhibitory activities against PTKs. nih.gov The position of the chloro atom on the phenyl ring was found to significantly affect this activity, suggesting that the chloro group may play a pivotal role in the interaction between the active compounds and the enzyme. nih.gov The research indicated that an increase in the number of hydroxyl groups and chloro atoms could be beneficial for the activity. nih.gov

The antimicrobial properties of aminophenol derivatives have also been a subject of SAR studies. Research on Schiff bases derived from 4-aminophenol has shown that different substituents can confer a broad spectrum of antibacterial and antifungal activities. elsevierpure.commdpi.com For instance, a derivative containing a chloro substituent, 4-chloro-2-(((4-hydroxyphenyl)imino)methyl)phenol, demonstrated notable activity against Staphylococcus aureus. mdpi.com Another derivative, 4-((4-(dimethylamino)benzylidene)amino)phenol, showed the best results against S. aureus and Micrococcus luteus. mdpi.com These findings indicate that the electronic properties of the substituents, whether electron-donating or electron-withdrawing, play a crucial role in modulating the antimicrobial efficacy.

The following interactive table summarizes the structure-activity relationships of various substituted aminophenols based on published research findings.

| Compound/Derivative | Substitution Pattern | Observed Biological Activity | Key SAR Finding | Reference |

| 4-Amino-2-chlorophenol | Chloro group at the 2-position of 4-aminophenol | Enhanced nephrotoxicity | Chloro substitution ortho to the hydroxyl group increases cytotoxicity. | nih.gov |

| 4-Amino-3-chlorophenol | Chloro group at the 3-position of 4-aminophenol | Reduced nephrotoxicity | Chloro substitution ortho to the amino group decreases cytotoxicity. | nih.gov |

| 4-Amino-2,6-dichlorophenol | Chloro groups at the 2 and 6-positions of 4-aminophenol | Further enhanced nephrotoxicity | Multiple chloro substitutions ortho to the hydroxyl group amplify cytotoxicity. | nih.gov |

| Halogenated benzophenones | Chloro-substituted phenols | Strong protein tyrosine kinase inhibition | Chloro substitution is beneficial for activity, with the position being critical. | nih.gov |

| 4-((4-(dimethylamino)benzylidene)amino)phenol | Dimethylamino benzylidene group on 4-aminophenol | Strong antibacterial activity against S. aureus and M. luteus | The electron-donating dimethylamino group enhances antibacterial efficacy. | mdpi.com |

| 4-((3-nitrobenzylidene)amino)phenol | Nitrobenzylidene group on 4-aminophenol | Strong antibacterial activity against B. spizizenii | The electron-withdrawing nitro group contributes to activity against specific bacterial strains. | mdpi.com |

These studies collectively demonstrate that the biological activities of aminophenols can be finely tuned through chemical modification. The insights gained from SAR studies are invaluable for the development of new derivatives with improved therapeutic properties and are essential for understanding the molecular mechanisms underlying their actions.

Toxicological and Safety Research

Nephrotoxicity Studies of 4-Amino-3-chlorophenol (B108459) Hydrochloride

The potential for 4-Amino-3-chlorophenol hydrochloride to induce kidney damage (nephrotoxicity) has been a subject of scientific investigation, utilizing both animal models and in vitro systems to understand its effects and mechanisms.

In studies using male Fischer 344 rats, this compound demonstrated a capacity to induce renal effects, although its potency was observed to be less than that of related compounds. nih.gov When administered via intraperitoneal injection, it produced fewer and less severe renal effects compared to the parent chloroaniline compounds from which it can be metabolized. nih.gov Research has focused on this model to evaluate the in vivo nephrotoxic potential of various aminochlorophenols, which are known metabolites of nephrotoxic chloroanilines. nih.gov

In vitro experiments using isolated renal cortical cells (IRCC) and renal cortical slices from Fischer 344 rats have provided further insight into the compound's cellular-level effects. In these studies, this compound was shown to impact key cellular functions. For instance, it was found to reduce the accumulation of p-aminohippurate (B12120003) (PAH) by renal cortical slices at specific bath concentrations, indicating an effect on organic anion transport. nih.gov All tested aminophenolic compounds, including 4-Amino-3-chlorophenol, also reduced the accumulation of tetraethylammonium, a marker for organic cation transport, at concentrations of 0.1-0.5 mM or greater. nih.gov Cytotoxicity, measured by lactate (B86563) dehydrogenase (LDH) release, was also evaluated in IRCC models. nih.govnih.gov

Comparative studies are crucial for understanding the structure-toxicity relationship of aminophenols. Research has consistently shown that 4-Amino-3-chlorophenol has a reduced nephrotoxic potential compared to its structural isomer 4-aminophenol (B1666318) (4-AP). nih.govnih.gov In vivo, 4-aminophenol was found to be a markedly more potent nephrotoxicant than 4-amino-3-chlorophenol. nih.gov

Table 1: Comparative In Vitro Nephrotoxicity of Aminophenols

| Compound | Relative Nephrotoxic Potential |

|---|---|

| 4-amino-2,6-dichlorophenol (4-A2,6DCP) | Highest |

| 4-amino-2-chlorophenol (4-A2CP) | High |

| 4-aminophenol (4-AP) | Medium |

This table illustrates the rank order of nephrotoxic potential as determined in isolated renal cortical cells (IRCC) from Fischer 344 rats. nih.govnih.gov

The mechanisms underlying the nephrotoxicity of aminophenols are complex and involve metabolic activation. For the parent compound, 4-aminophenol, toxicity is linked to its oxidation to a reactive 1,4-benzoquinoneimine intermediate. nih.gov This reactive species can engage in redox cycling, generating oxidative stress, and can also form conjugates, for example with glutathione. nih.gov

The reduced nephrotoxic potential of 4-Amino-3-chlorophenol compared to 4-aminophenol is thought to result from an altered ability of the molecule to undergo these critical processes. nih.gov The presence of the chlorine atom at the 3-position (adjacent to the amino group) may sterically hinder the oxidation at the nitrogen atom, reducing the formation of the toxic quinoneimine species. nih.gov This structural difference could also alter the molecule's ability to redox cycle or to form specific conjugates that are implicated in renal toxicity. nih.govnih.gov

Acute Toxicity Profiles

The acute toxicity of this compound has been characterized primarily through oral exposure studies.

Based on available data, this compound is classified under Category 4 for acute oral toxicity. fishersci.comfishersci.com This classification indicates that the substance is harmful if swallowed. cymitquimica.com

Acute Dermal Toxicity

Research and standardized hazard classifications categorize this compound as harmful if it comes into contact with the skin. fishersci.comfishersci.com According to safety data sheets, it falls under Category 4 for acute dermal toxicity. fishersci.comfishersci.com This classification indicates that short-term exposure to the skin can cause health effects. In case of skin contact, first aid procedures recommend washing the affected area immediately with plenty of water for at least 15 minutes. fishersci.comfishersci.com If skin irritation occurs or persists, medical advice should be sought. fishersci.comtcichemicals.com

Acute Inhalation Toxicity

The compound is also classified as harmful if inhaled. fishersci.comfishersci.com It is listed as a Category 4 substance for acute inhalation toxicity concerning dusts and mists. fishersci.comfishersci.com Inhalation of the compound may lead to respiratory irritation. nih.govchemicalbook.com If an individual inhales the substance, they should be moved to fresh air and kept in a position that is comfortable for breathing. fishersci.comechemi.com If the person feels unwell after exposure, they should call a poison center or a doctor. fishersci.com

Skin and Eye Irritation Studies

Studies and hazard notifications consistently identify this compound as an irritant to the skin and eyes. cymitquimica.com The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals designates it as causing skin irritation (H315) and serious eye irritation (H319). tcichemicals.comnih.govchemicalbook.comechemi.comsigmaaldrich.com

Symptoms of skin contact can include irritation and redness at the site of contact. cymitquimica.com For eye exposure, symptoms may involve irritation, redness, and profuse watering. cymitquimica.com Standard first-aid protocol for eye contact is to rinse cautiously and immediately with plenty of water for several minutes, including under the eyelids, for at least 15 minutes. fishersci.comtcichemicals.com If contact lenses are present and can be easily removed, they should be taken out before continuing to rinse. fishersci.comtcichemicals.com Medical attention is advised if eye irritation persists. fishersci.comtcichemicals.com

GHS Hazard Classifications

| Hazard Class | GHS Category | Hazard Statement |

|---|---|---|

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

Respiratory System Irritation

The compound is recognized for its potential to cause respiratory irritation. nih.govsigmaaldrich.com This is classified under the GHS as Specific Target Organ Toxicity (Single Exposure) Category 3, with the respiratory system being the target organ. fishersci.comnih.govsigmaaldrich.com Symptoms of inhalation may include irritation of the throat accompanied by a feeling of tightness in the chest. cymitquimica.com Precautionary statements advise avoiding breathing in the dust, fume, gas, mist, vapors, or spray of the substance. chemicalbook.comechemi.com

Occupational Safety and Handling in Research Environments

Proper handling and safety measures are critical in research environments where this compound is used. This involves the use of appropriate personal protective equipment and engineering controls like effective ventilation.

To minimize exposure, specific personal protective equipment (PPE) is required when handling this compound. cir-safety.org This includes wearing protective gloves, appropriate protective clothing, and eye or face protection. fishersci.comfishersci.comcymitquimica.com

For eye protection, chemical safety goggles or eyeglasses that meet standards such as OSHA's 29 CFR 1910.133 or European Standard EN166 are recommended. fishersci.comfishersci.com Respiratory protection, such as a NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask), should be used when exposure limits may be exceeded or if irritation is experienced. fishersci.comfishersci.comsigmaaldrich.com

Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification |

|---|---|

| Eye/Face Protection | Chemical safety goggles or face shield (compliant with EN166 or OSHA 29 CFR 1910.133) |

| Skin Protection | Protective gloves and clothing to prevent skin exposure |

| Respiratory Protection | NIOSH/MSHA or EN 149 approved respirator (e.g., N95 dust mask) |

Engineering controls are fundamental to safely handling this compound. The substance should only be used in well-ventilated areas, such as outdoors or under a chemical fume hood, to control exposure. fishersci.comfishersci.comcymitquimica.com Handling in a confined space should be avoided. cymitquimica.com

Workstation locations should be equipped with safety showers and eyewash stations in close proximity. fishersci.comfishersci.com For storage, the compound should be kept in a tightly closed container in a dry, cool, and well-ventilated place. fishersci.comechemi.comcymitquimica.com

Analytical Chemistry and Characterization of this compound

The rigorous analysis of this compound, a significant chemical intermediate, is essential to confirm its identity, purity, and structural integrity. A combination of chromatographic and spectroscopic techniques is employed to provide a comprehensive characterization of the compound.

Emerging Research and Potential Future Directions

Exploration in Novel Therapeutic Applications beyond Current Understanding

4-Amino-3-chlorophenol (B108459) is a recognized building block in the synthesis of significant pharmaceutical compounds. It serves as a crucial intermediate in the production of the tyrosine kinase inhibitor tivozanib (B1683842) and the advanced liver cancer medication lenvatinib. nih.govchemicalbook.com Furthermore, it is utilized as a reagent in the preparation of benzothiazole-based ureas, which are being investigated as potential modulators of ABAD/17β-HSD10 for the treatment of Alzheimer's disease. nih.govchemicalbook.com

Emerging research is expanding on this foundation, exploring the broader therapeutic possibilities of aminophenol derivatives. Studies on structurally related 4-aminophenol (B1666318) derivatives have revealed a wide spectrum of biological activities. These compounds have demonstrated notable antimicrobial effects against various Gram-positive and Gram-negative bacteria, as well as significant antidiabetic potential through the inhibition of α-amylase and α-glucosidase enzymes. mdpi.comnih.gov DNA interaction studies with these derivatives suggest they may also have potential as anticancer agents, capable of binding to DNA and disrupting cancer cell proliferation. mdpi.comnih.govresearchgate.net These findings suggest that 4-Amino-3-chlorophenol hydrochloride could serve as a valuable scaffold for developing new therapeutic agents targeting a range of diseases, from bacterial infections to diabetes and cancer.

Table 1: Investigated Therapeutic Areas for 4-Amino-3-chlorophenol and Related Derivatives

| Therapeutic Area | Specific Target/Application | Compound Type |

| Oncology | Intermediate for Lenvatinib and Tivozanib | 4-Amino-3-chlorophenol |

| Neurology | Synthesis of potential Alzheimer's disease modulators | 4-Amino-3-chlorophenol nih.govchemicalbook.com |

| Infectious Diseases | Broad-spectrum antimicrobial activity | 4-Aminophenol derivatives mdpi.comnih.gov |

| Endocrinology | Inhibition of α-amylase and α-glucosidase | 4-Aminophenol derivatives mdpi.comnih.gov |

| Oncology | Potential anticancer activity via DNA interaction | 4-Aminophenol derivatives researchgate.net |

Advanced Materials Science and Nanomaterial Development

The unique chemical structure of this compound, featuring reactive amino (-NH2) and hydroxyl (-OH) groups on a halogenated benzene (B151609) ring, presents significant opportunities for its use in materials science. ontosight.ai While direct applications in advanced materials are still emerging, the functional groups allow it to be a versatile building block for novel polymers and functionalized nanomaterials.

The amino group is particularly useful for grafting the molecule onto the surface of various nanostructures. For instance, similar amino-functionalized compounds have been successfully used to modify the surface of magnetic nanoparticles (e.g., Fe3O4@SiO2) and graphene oxide. mdpi.comnih.govresearchgate.net This functionalization can enhance the adsorption capabilities of nanoparticles for dyes and other pollutants or be used to create novel heterogeneous nanocatalysts. mdpi.comnih.gov The ability to covalently bond this compound to these substrates could lead to the development of:

Specialized Sensors: Materials designed for the selective detection of specific metal ions or organic molecules.

High-Performance Catalysts: Heterogeneous catalysts with enhanced stability and recyclability for green chemistry applications. nih.gov

Functional Polymers: Incorporation into polymer chains could yield materials with tailored thermal, electronic, or flame-retardant properties.

Future research in this area will likely focus on synthesizing and characterizing these new materials and evaluating their performance in targeted applications.

Environmental Remediation Strategies for Chlorophenol Contamination

Chlorophenols, including compounds like 4-Amino-3-chlorophenol, are recognized as persistent and toxic environmental pollutants often released from industrial processes involved in making pesticides, dyes, and pharmaceuticals. nih.govresearchgate.net Consequently, research has focused on developing effective strategies for the remediation of water and soil contaminated with these compounds. The compound itself is a target for remediation rather than an agent of it.

Several promising approaches for the removal of chlorophenols from the environment have been investigated:

Bioremediation: This cost-effective and environmentally friendly method utilizes microorganisms to break down pollutants. researchgate.net Bacterial consortiums have been shown to effectively degrade 4-chlorophenol, using it as a carbon source and mineralizing it into less toxic substances. nih.govtandfonline.comresearchgate.net Research has identified specific bacterial degradation pathways, such as those involving hydroquinone (B1673460) or chlorocatechol, which ultimately lead to the cleavage of the aromatic ring. nih.govresearchgate.net

Adsorption: Activated carbon, including forms derived from agricultural or plastic waste, has proven to be a highly effective adsorbent for removing chlorophenols from wastewater. proquest.comresearchgate.net Modifying the surface of activated carbon with amine groups can further enhance its adsorption capacity. researchgate.net

Advanced Oxidation Processes: Technologies like treatment with non-thermal plasma can generate reactive species that oxidize and degrade chlorophenols into less toxic intermediates, which can then be more easily biodegraded. nih.gov

Biofilm Reactors: Sequencing Batch Biofilm Reactors (SBBR) have demonstrated high efficiency (up to 99%) in removing phenol (B47542) and 2-chlorophenol (B165306) from contaminated groundwater. iwaponline.com

Table 2: Environmental Remediation Techniques for Chlorophenol Contamination

| Remediation Strategy | Description | Key Findings |

| Bioremediation | Use of microorganisms to degrade pollutants. | Bacterial consortia can completely mineralize chlorophenols. tandfonline.comresearchgate.net |

| Adsorption | Binding of pollutants to the surface of an adsorbent material. | Amine-functionalized activated carbon shows high adsorption capacity for chlorophenols. researchgate.net |

| Advanced Oxidation | Generation of highly reactive species to destroy contaminants. | Non-thermal plasma can convert chlorophenols to more biodegradable compounds. nih.gov |

| Biofilm Reactors | Use of biomass grown on a support medium to treat contaminated water. | SBBRs can achieve over 99% removal efficiency for chlorophenols. iwaponline.com |

Sustainable Synthesis Approaches for this compound

Traditional synthesis routes for 4-Amino-3-chlorophenol often involve multiple steps with harsh reaction conditions or the use of expensive catalysts, which can present challenges for industrial-scale production and environmental sustainability. nih.govchemicalbook.comscispace.com In response, research is moving towards more sustainable and efficient synthesis methods.

One of the most promising "green" approaches is the use of continuous flow microchannel reactors. A recently developed method synthesizes 4-Amino-3-chlorophenol from sulfanilic acid in a three-step process (diazotization, coupling, and reduction) within a multi-temperature-zone microchannel reactor. This technique offers several advantages over conventional batch processing:

Enhanced Safety: The small reaction volume within the microchannels minimizes the risks associated with unstable intermediates like diazonium salts.

Improved Yield and Purity: Precise control over temperature, pressure, and reaction time leads to fewer byproducts and a higher quality final product.

Increased Efficiency: Continuous flow allows for large-scale production with a smaller footprint and potentially lower energy consumption.

Cost-Effectiveness: The method avoids expensive heavy metal catalysts, such as platinum, used in some older synthesis routes.

This approach represents a significant step towards the sustainable and economical production of this important pharmaceutical intermediate, aligning with the principles of green chemistry.

Computational Chemistry and Molecular Modeling for Predictive Studies

Computational chemistry and molecular modeling are becoming indispensable tools for accelerating drug discovery and materials science research. While specific predictive studies on this compound are not yet widely published, the methodologies are well-established and can be readily applied to explore its potential. By using computational models, researchers can predict the behavior of the molecule and its derivatives, saving significant time and resources in the laboratory. rsc.org

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For this compound, this can be used to:

Identify Potential Biological Targets: By docking the molecule against a library of known protein structures, researchers can identify potential enzymes or receptors with which it might interact, suggesting new therapeutic applications.

Optimize Ligand Binding: For known targets, such as those involved in cancer or Alzheimer's disease, docking simulations can predict how the molecule binds. researchgate.net This information allows chemists to rationally design derivatives with improved binding affinity and, consequently, higher efficacy.

Elucidate Mechanisms of Action: Computational studies can help explain experimental observations by providing a detailed, three-dimensional view of the interactions between the molecule and its biological target. rsc.org

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov For a molecule like 4-Amino-3-chlorophenol, QSAR models could be developed to predict how modifications to its structure would affect its therapeutic or toxicological properties. For instance, models could predict:

The effect of moving the chloro group to a different position on the ring.

The impact of adding or changing substituent groups on the benzene ring.

How changes in molecular properties like lipophilicity (log K(ow)) or electronic characteristics (Hammett constants) would alter toxicity or therapeutic potency. nih.gov

By using these predictive models, scientists can prioritize the synthesis of the most promising new derivatives, streamlining the discovery process for new drugs and materials.

常见问题

Basic Research Questions

Q. What are the recommended analytical methods for characterizing the purity and structural integrity of 4-amino-3-chlorophenol hydrochloride?

- Methodological Answer :

- HPLC Purity Analysis : Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column. A purity threshold of ≥98.0 area% is standard for research-grade material .

- Elemental Analysis : Total nitrogen content analysis (via Kjeldahl or CHNS-O) validates stoichiometric consistency. A minimum of 98.0% nitrogen purity is required .

- Spectroscopic Confirmation : FT-IR (amine N-H stretch: ~3300 cm⁻¹; phenolic O-H: ~3200 cm⁻¹) and ¹H NMR (aromatic protons at δ 6.5–7.5 ppm; NH₂/OH signals at δ 4–5 ppm) confirm functional groups .

Q. How should this compound be stored to ensure long-term stability?

- Methodological Answer :

- Store in airtight, light-resistant containers at 2–8°C under inert gas (e.g., nitrogen) to prevent oxidation and hygroscopic degradation. Monitor for discoloration (white → gray/brown indicates decomposition) .

- Conduct stability studies using accelerated aging (40°C/75% RH for 6 months) to assess degradation pathways (e.g., hydrolysis of the hydrochloride salt or chlorophenol oxidation) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of particulate matter .

- Emergency Response : For skin contact, rinse immediately with water (≥15 min) and apply emollients. For eye exposure, use saline irrigation and consult medical evaluation .

- Waste Disposal : Neutralize with dilute NaOH before incineration to avoid releasing toxic chlorinated byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when synthesizing this compound?

- Methodological Answer :

- Contradiction Example : Discrepancies in ¹³C NMR aromatic signals may arise from tautomerism (amine-phenol vs. zwitterionic forms).

- Resolution :

Perform variable-temperature NMR to observe dynamic equilibria.

Use X-ray crystallography to confirm solid-state structure .

Cross-validate with DFT computational modeling of electronic environments .

Q. What synthetic strategies optimize the yield of this compound while minimizing byproducts?

- Methodological Answer :

- Route 1 : Direct amination of 3-chloro-4-nitrophenol via catalytic hydrogenation (Pd/C, H₂, ethanol), followed by HCl salification. Monitor reaction progress via TLC (Rf = 0.3 in EtOAc/hexane 1:1) .

- Route 2 : Ullmann coupling of 3-chlorophenol with ammonia under CuI/L-proline catalysis. Optimize at 110°C for 24 hr (yield: ~75%) .

- Byproduct Mitigation : Use scavengers (e.g., activated charcoal) to remove unreacted nitro precursors or chlorinated dimers .

Q. How do pH and solvent polarity influence the stability of this compound in aqueous solutions?

- Methodological Answer :

- Stability Study Design :

Prepare buffered solutions (pH 2–10) and monitor degradation via UV-Vis (λ = 280 nm) over 72 hr.

Use LC-MS to identify degradation products (e.g., quinone derivatives at pH >7).

- Key Findings :

- Maximum stability at pH 4–6 (hydrochloride salt remains protonated).

- Avoid DMSO/water mixtures, which accelerate oxidative dimerization .

Q. What advanced techniques are used to profile impurities in this compound batches?

- Methodological Answer :

- LC-HRMS : Identify trace impurities (e.g., 4-amino-5-chlorophenol isomers) with mass accuracy <2 ppm.

- ICP-MS : Quantify heavy metal residues (e.g., Pd from catalytic synthesis) below 10 ppm .

- Phase-Contrast Microscopy : Detect crystalline polymorphs (e.g., hydrate vs. anhydrate forms) affecting solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。